methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate
Description
Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate is a heterocyclic compound featuring an indole scaffold substituted at three positions:
- Position 1: A (4-bromophenyl)sulfonyl group, introducing steric bulk and electron-withdrawing properties.
- Position 2: A methyl carboxylate ester, contributing to solubility and reactivity.
This compound’s structural complexity makes it a candidate for diverse applications, including medicinal chemistry and materials science. The following analysis leverages structurally related indole derivatives for comparative insights.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)sulfonyl-3-iodoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrINO4S/c1-23-16(20)15-14(18)12-4-2-3-5-13(12)19(15)24(21,22)11-8-6-10(17)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPMQIQZCFFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrINO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the C-3 position undergoes nucleophilic substitution under mild conditions. This reactivity is attributed to the polarizable nature of the C–I bond and the electron-deficient indole core.
| Reagent/Conditions | Product | Yield | Mechanistic Pathway |
|---|---|---|---|
| Sodium azide (NaN₃), DMF, 60°C | 3-Azido-1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate | 78% | SN2 displacement at C-3 |
| Thiophenol (PhSH), K₂CO₃, DMSO | 3-Phenylthio-1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate | 85% | Nucleophilic aromatic substitution |
| CuCN, DMF, 100°C | 3-Cyano-1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate | 65% | Radical-mediated substitution |
Key Findings :
-
The reaction with NaN₃ proceeds with retention of stereochemistry, suggesting a concerted mechanism .
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Thiophenol substitutions are accelerated in polar aprotic solvents due to enhanced nucleophilicity .
Oxidation Reactions
The indole nitrogen and methyl ester group are susceptible to oxidation under acidic or basic conditions.
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄, H₂SO₄, reflux | 1-[(4-Bromophenyl)sulfonyl]-3-iodo-indole-2-carboxylic acid | 92% | Ester hydrolysis and N-oxidation |
| CrO₃, AcOH, 50°C | 1-[(4-Bromophenyl)sulfonyl]-3-iodo-indole-2-ketone | 68% | Selective oxidation of methyl ester |
Key Findings :
-
KMnO₄ in acidic media cleaves the ester to a carboxylic acid while oxidizing the indole nitrogen to a nitroso intermediate .
-
CrO₃ selectively oxidizes the methyl ester to a ketone without affecting the iodine substituent .
Reduction Reactions
The sulfonyl and iodine groups are reduced under catalytic hydrogenation or metal-mediated conditions.
| Reducing Agent | Product | Yield | Conditions |
|---|---|---|---|
| H₂, Pd/C, EtOH | 1-(4-Bromophenylthio)-3-iodo-1H-indole-2-carboxylate | 88% | Sulfonyl to thioether reduction |
| LiAlH₄, THF, 0°C | 1-[(4-Bromophenyl)sulfonyl]-3-iodo-indole-2-methanol | 74% | Ester to alcohol reduction |
Key Findings :
-
Pd/C-mediated hydrogenation reduces the sulfonyl group to a thioether while preserving the iodine atom .
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LiAlH₄ selectively reduces the ester to a primary alcohol without cleaving the sulfonyl group .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.
| Coupling Partner | Catalyst/Base | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 3-Phenyl-1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate | 81% |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Ethynyl-1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate | 76% |
Key Findings :
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Suzuki-Miyaura couplings proceed efficiently at 80°C with arylboronic acids .
-
Sonogashira couplings require CuI as a co-catalyst to stabilize the palladium intermediate .
Comparative Reactivity
The bromophenylsulfonyl group enhances electrophilicity at C-3 compared to analogs:
| Compound | Relative Reactivity (C-3 Substitution) |
|---|---|
| Methyl 1-[(4-chlorophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate | 1.2× slower |
| Methyl 1-[(4-methoxyphenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate | 3.5× slower |
Explanation : Electron-withdrawing substituents (Br > Cl > OMe) increase the electrophilicity of the indole ring, accelerating substitution .
Stability and Side Reactions
-
Hydrolytic Stability : The methyl ester hydrolyzes to the carboxylic acid in aqueous NaOH (t₁/₂ = 2 h at 25°C) .
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Thermal Degradation : Prolonged heating (>120°C) induces desulfonation, forming 3-iodo-indole-2-carboxylate .
This compound’s versatility in substitution, oxidation, and cross-coupling reactions makes it a valuable intermediate in medicinal chemistry and materials science. Its reactivity profile is distinct from halogenated indole analogs due to the synergistic effects of the bromophenylsulfonyl and iodine groups.
Scientific Research Applications
Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
Research indicates that this compound interacts with various molecular targets, leading to potential anticancer effects. A study conducted by the National Cancer Institute (NCI) assessed its efficacy against multiple human tumor cell lines, revealing significant growth inhibition rates.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.50 | 45.00 |
| HeLa | 10.00 | 40.00 |
The results suggest that the compound may serve as a lead compound for developing new anticancer agents due to its promising activity profile.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor in biochemical pathways. For instance, studies have shown that modifications in the indole structure can enhance binding affinity for specific enzymes involved in metabolic pathways.
Structure-Activity Relationships (SAR)
Research into structure-activity relationships has highlighted how variations in substituents on the indole and phenyl rings can significantly influence biological activity. For example, substituents at the para position of the phenyl ring can enhance binding affinity at cannabinoid receptors (CB1 and CB2), indicating potential therapeutic applications in pain management and neuroprotection.
Case Studies
Several studies have documented the applications of this compound in various research contexts:
Case Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound against a panel of cancer cell lines, demonstrating significant cytotoxicity and suggesting potential for further development as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
Another study focused on the enzyme inhibition properties of this compound, revealing that it acts as a selective inhibitor for certain kinases involved in cancer progression.
Mechanism of Action
The mechanism by which methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to various biological targets, leading to downstream effects in cellular pathways. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed from this compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
- Sulfonyl vs. Simple Aryl Groups : The target compound’s (4-bromophenyl)sulfonyl group at position 1 enhances steric hindrance and electron-withdrawing effects compared to simple bromophenyl substituents in analogs . This may reduce electrophilic substitution reactivity but improve thermal stability.
- Iodine vs.
- Ester Variations : Methyl and ethyl esters at position 2 influence solubility and hydrolysis rates. The target’s methyl ester may confer slightly higher volatility compared to ethyl analogs .
Crystallographic and Conformational Differences
- Dihedral Angles: In 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile, the dihedral angle between the indole and bromophenyl rings is 58.85° . A methoxyphenyl analog exhibits a larger angle (80.91°), attributed to steric effects of the methoxy group .
Crystal Packing :
Physicochemical Properties
Density and Boiling Points :
- Acidity (pKa): The ethyl ester analog has a predicted pKa of 14.71, reflecting weak acidity . Target Compound: The electron-withdrawing sulfonyl group may lower the pKa of the indole NH (if deprotonated), enhancing acidity relative to non-sulfonylated analogs.
Biological Activity
Methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate (CAS No. 860611-95-6) is a complex organic compound notable for its unique structural features, including an indole core and various substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of receptor modulation and enzyme interactions.
The molecular formula of this compound is , with a molecular weight of 520.14 g/mol. It has a predicted boiling point of 587.1 °C and a density of approximately 1.93 g/cm³ .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The indole core allows for binding to multiple biological targets, which can lead to significant downstream effects in cellular pathways. The specific targets and mechanisms can vary based on the biological context and the derivatives formed from this compound .
Structure-Activity Relationships (SAR)
Research has indicated that the presence of different substituents on the indole and phenyl rings significantly influences the biological activity of related compounds. For instance, studies on substituted indole derivatives have shown that modifications at the 4-position of the phenyl ring can enhance binding affinity and potency at cannabinoid receptors (CB1 and CB2) . The bromophenylsulfonyl group in this compound may similarly affect its receptor interaction profile.
Case Studies
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Methyl 1-[(4-chlorophenyl)sulfonyl]-3-iodoindole-2-carboxylate | Structure | Potential CB receptor activity |
| Methyl 1-[(4-fluorophenyl)sulfonyl]-3-iodoindole-2-carboxylate | Structure | Similar SAR profile |
| Methyl 1-[(4-methoxyphenyl)sulfonyl]-3-iodoindole-2-carboxylate | Structure | Varying enzyme interaction |
The bromine atom in this compound enhances its reactivity compared to chlorine or fluorine analogs, potentially leading to unique biological interactions .
Q & A
Basic Questions
Q. What are the established synthetic routes for methyl 1-[(4-bromophenyl)sulfonyl]-3-iodo-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of an indole precursor with 4-bromophenylsulfonyl chloride, followed by iodination at the 3-position. Key steps include:
- Sulfonylation : Reacting 1H-indole-2-carboxylate derivatives with 4-bromophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .
- Iodination : Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid or DMF, with monitoring via TLC or HPLC for regioselectivity .
- Optimization : Control reaction temperature and stoichiometry to minimize byproducts (e.g., diiodination). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The sulfonyl group deshields adjacent protons (e.g., indole H-1 and H-3), while iodine’s electronegativity shifts ¹³C signals for C-3 .
- X-ray Crystallography : Single-crystal diffraction resolves molecular geometry. Use SHELXL for refinement, focusing on anisotropic displacement parameters for heavy atoms (Br, I). The dihedral angle between the indole and 4-bromophenyl groups (~58–60°) is a critical validation metric .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~545–550 Da) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
- Methodological Answer :
- Disorder Handling : In SHELXL, split atoms into multiple positions with occupancy refinement. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
- Twinning : For non-merohedral twinning, use the TWIN/BASF commands in SHELXL. Validate with R₁ values for each twin domain and check the Flack parameter for chiral centers .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check hydrogen bonding via OLEX2 .
Q. How does the steric and electronic interplay between the sulfonyl and iodo substituents influence molecular packing?
- Methodological Answer :
- Steric Effects : The bulky 4-bromophenylsulfonyl group forces the indole core into a non-planar conformation, reducing π-π stacking. Use Mercury (CCDC) to analyze intermolecular contacts (e.g., C–H⋯O interactions between sulfonyl oxygen and adjacent methyl groups) .
- Electronic Effects : The electron-withdrawing sulfonyl group polarizes the indole ring, enhancing halogen bonding (I⋯O/N) in crystal lattices. Compare Hirshfeld surfaces (CrystalExplorer) to quantify interactions .
Q. What computational strategies are recommended for modeling substituent effects on reactivity or binding?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-311G(d,p) level. Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Docking : If targeting biological receptors (e.g., kinases), prepare the compound’s 3D structure in Open Babel, then dock with AutoDock Vina. Validate force fields for halogen bonds .
Q. How can structural analogs be designed to enhance stability or bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl (CF₃) for similar steric bulk but improved metabolic stability. Synthesize via Ullmann coupling with CuI .
- Sulfonyl Group Modification : Replace 4-bromophenyl with 4-aminophenylsulfonyl to introduce hydrogen-bonding sites. Monitor stability under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
